6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
Description
This compound is a heterocyclic molecule featuring a pyridazinone core fused with a tetrahydrothiophen-3-yl sulfone group and a 4-(4-chlorophenyl)-4-hydroxypiperidine carboxamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyridazinone ring: Known for bioactivity in modulating kinase and phosphodiesterase enzymes .
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing fragment that enhances metabolic stability and solubility .
- 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine derivative with a chlorine-substituted aromatic ring, commonly associated with receptor binding (e.g., serotonin or dopamine receptors) .
Properties
Molecular Formula |
C20H24ClN3O5S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
6-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C20H24ClN3O5S/c21-15-3-1-14(2-4-15)20(27)8-10-23(11-9-20)19(26)17-5-6-18(25)24(22-17)16-7-12-30(28,29)13-16/h1-4,16,27H,5-13H2 |
InChI Key |
SNEZUZLXUXAQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Bioactivity :
- The target compound’s 4-hydroxypiperidine group distinguishes it from Compound 6 (), which lacks hydroxyl substitution but shares a dichlorophenyl-piperidine motif. Hydroxyl groups often improve water solubility and hydrogen-bonding interactions .
- Unlike Compound 9 (), the target compound’s sulfone group may reduce oxidative metabolism, enhancing pharmacokinetic stability .
Synthetic Routes :
- The target compound’s synthesis likely involves carboxamide coupling (as seen in ’s piperidine derivatives) rather than microwave-assisted methods (e.g., ) .
Computational Analysis: Tools like Multiwfn () could analyze electron localization (e.g., sulfone’s electron-withdrawing effects) or bond orders in the pyridazinone core . SHELX () may assist in crystallographic refinement if single-crystal data is obtained .
Structural Analogues :
- The 4-chlorophenyl group is a recurring motif (e.g., ) but is paired with unique functionalities (e.g., sulfone in the target vs. trifluoromethyl in ) .
Research Findings and Gaps
- Evidence Limitations: No direct pharmacological data for the target compound exists in the provided materials. Comparative studies rely on structural analogs.
- Potential Applications: Based on analogs, the compound may target neurological or inflammatory pathways. Further in vitro assays (e.g., kinase inhibition) are warranted.
- Synthetic Challenges : The integration of a sulfone and hydroxyl-piperidine group may require optimization to avoid side reactions (e.g., oxidation or deprotection) .
Biological Activity
The compound 6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Piperidine moiety : Known for its role in various pharmacological activities, including antipsychotic and analgesic effects.
- Chlorophenyl group : Often associated with increased lipophilicity and receptor binding affinity.
- Dihydropyridazine core : Implicated in diverse biological activities such as anti-inflammatory and antimicrobial effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2O3S |
| Molecular Weight | 432.95 g/mol |
The biological activity of the compound is primarily mediated through its interaction with specific receptors and enzymes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The piperidine segment facilitates binding to various neurotransmitter receptors, potentially influencing mood and cognitive functions.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit varying degrees of antibacterial activity. For instance, compounds with piperidine and chlorophenyl groups have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Anticholinergic Effects
The piperidine structure is linked to anticholinergic properties, which can be beneficial in treating conditions such as depression and anxiety by modulating acetylcholine levels in the brain.
Case Studies
- Antimicrobial Screening : A study evaluated a series of compounds structurally related to our target compound. The results indicated significant antibacterial activity against multiple strains, with IC50 values comparable to established antibiotics .
- Neuropharmacological Assessment : In a recent investigation, compounds similar to this structure were tested for their effects on cognitive function in animal models. Results suggested improvements in memory and learning tasks, attributed to AChE inhibition .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
